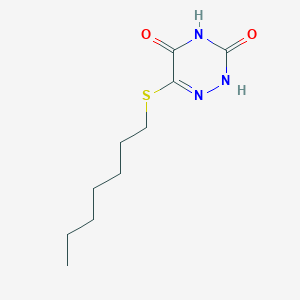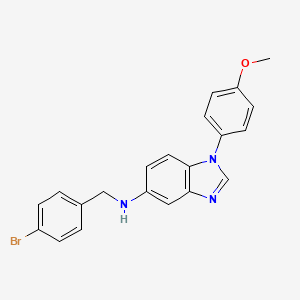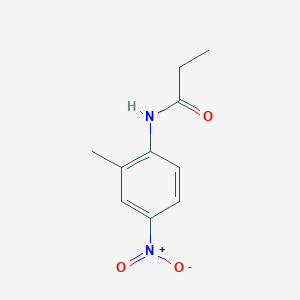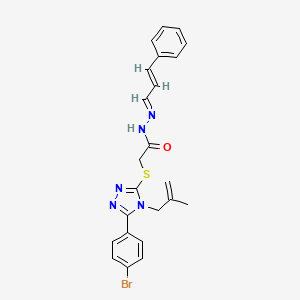
6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, which includes a heptylthio group, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with heptylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(alkylthio)-1,3,5-triazine: Similar structure but with different alkyl groups.
2,4,6-tris(arylthio)-1,3,5-triazine: Contains aryl groups instead of alkyl groups.
6-(alkylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Varies in the length and type of the alkyl chain.
Uniqueness
6-(heptylthio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific heptylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C10H17N3O2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
6-heptylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H17N3O2S/c1-2-3-4-5-6-7-16-9-8(14)11-10(15)13-12-9/h2-7H2,1H3,(H2,11,13,14,15) |
InChI-Schlüssel |
QGAQOPDECLOEMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)

![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11685697.png)
![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685705.png)

![3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11685710.png)
